

Application Notes and Protocols for Utilizing Enoxacin Hydrate to Enhance microRNA Processing

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Compound of Interest

Compound Name: Enoxacin hydrate

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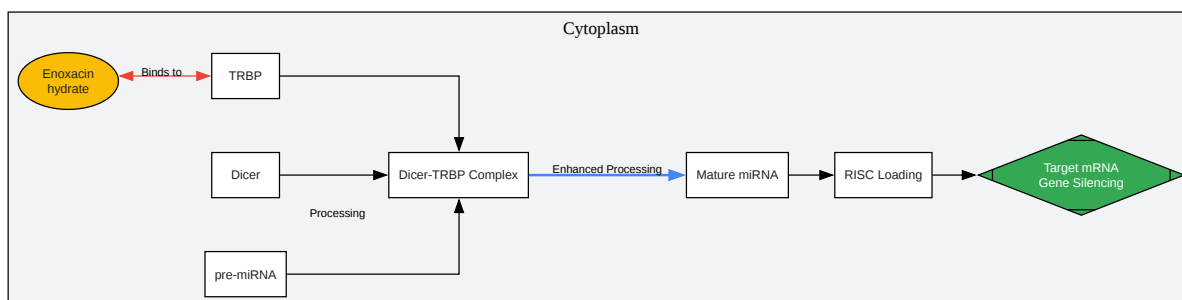
For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin hydrate, a fluoroquinolone antibiotic, has been identified as a potent small molecule enhancer of microRNA (miRNA) processing.[1][2][3] This document provides detailed application notes and protocols for researchers interested in utilizing **Enoxacin hydrate** to modulate miRNA biogenesis in both in vitro and in vivo settings. Enoxacin's mechanism of action involves its direct interaction with the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex responsible for processing precursor miRNAs (pre-miRNAs) into mature, functional miRNAs.[3][4][5] By binding to TRBP, Enoxacin stabilizes the Dicer-TRBP complex, leading to enhanced processing of a subset of miRNAs.[2][5] This activity presents a valuable tool for studying miRNA function and holds therapeutic potential in diseases characterized by dysregulated miRNA expression, such as cancer and neurological disorders.[3][6]

Mechanism of Action Signaling Pathway

Enoxacin enhances miRNA processing by directly influencing the Dicer complex. The diagram below illustrates the proposed mechanism.



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Caption: Mechanism of Enoxacin-mediated miRNA processing enhancement.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of **Enoxacin hydrate** in various experimental systems.

Table 1: In Vitro Efficacy of **Enoxacin Hydrate**

Parameter	Cell Line	Value	Reference
EC50 for siRNA enhancement	HEK293	~30 μ M	[2]
EC50 for cell viability	HCT-116	124 μ M (40 μ g/mL)	[1]
Effective Concentration	HEK293	50 μ M	[7]
Effective Concentration	HeLa	50 μ M	[1]
Kd (Enoxacin-TRBP binding)	-	94 nM	[2]

Table 2: In Vivo Efficacy of **Enoxacin Hydrate**

Animal Model	Dosage	Effect	Reference
Mouse (xenograft)	10 mg/kg (i.p. daily)	Tumor growth inhibition	[1]
Mouse (thyroid cancer)	15 mg/kg	Antitumor effect	[5]
Rat	10 mg/kg	3- to 12-fold increase in cortical miRNA levels	[5]
Rat	25 mg/kg	4- to 22-fold increase in cortical miRNA levels	[5]

Experimental Protocols

Preparation of Enoxacin Hydrate Stock Solution

Materials:

- **Enoxacin hydrate** powder

- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free water or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes

Protocol:

- Solubility: **Enoxacin hydrate** is soluble in DMSO at concentrations up to 45 mg/mL.^[6] It has limited solubility in water (<0.1 mg/mL) but is soluble in PBS (pH 7.2) at approximately 10 mg/mL.^{[8][9]}
- Stock Solution Preparation (in DMSO):
 - To prepare a 10 mM stock solution, dissolve 3.47 mg of **Enoxacin hydrate** (MW: 347.34 g/mol for sesquihydrate) in 1 mL of sterile DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.^[9] Aqueous solutions are less stable and it is recommended to prepare them fresh or store for no more than one day.^[8]

In Vitro Cell Culture Treatment with Enoxacin Hydrate

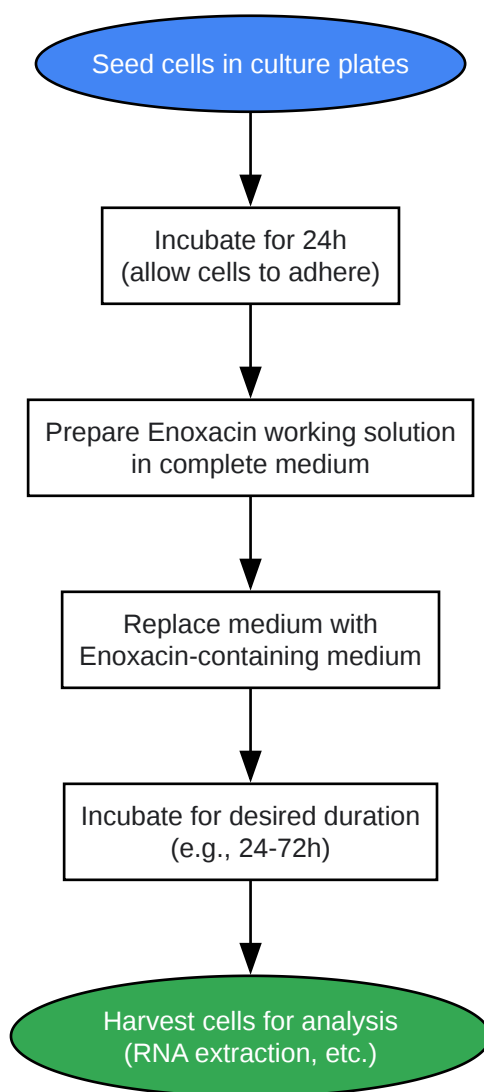
This protocol describes the treatment of adherent mammalian cells with **Enoxacin hydrate** to assess its effect on miRNA expression.

Materials:

- Mammalian cell line of interest (e.g., HEK293, HCT-116)
- Complete cell culture medium
- **Enoxacin hydrate** stock solution (e.g., 10 mM in DMSO)

- Cell culture plates/flasks
- Phosphate-buffered saline (PBS)

Workflow:



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Caption: Workflow for cell treatment with **Enoxacin hydrate**.

Protocol:

- Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.

- Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
- Preparation of Working Solution:
 - Thaw the **Enoxacin hydrate** stock solution.
 - Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM). A vehicle control (e.g., DMSO diluted to the same final concentration as in the Enoxacin-treated samples) should be prepared in parallel.
- Cell Treatment:
 - Aspirate the old medium from the cells.
 - Wash the cells once with sterile PBS.
 - Add the Enoxacin-containing medium or the vehicle control medium to the cells.
- Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).
- Harvesting: After incubation, harvest the cells for downstream analysis, such as RNA extraction for miRNA expression analysis.

Analysis of miRNA Expression by qRT-PCR

This protocol outlines the quantification of mature miRNA levels from Enoxacin-treated cells using a stem-loop reverse transcription quantitative real-time PCR (qRT-PCR) approach.

Materials:

- Total RNA containing small RNAs (extracted from treated and control cells)
- miRNA-specific stem-loop reverse transcription primers
- Reverse transcriptase and buffer
- dNTPs

- RNase inhibitor
- miRNA-specific forward primer
- Universal reverse primer
- SYBR Green or TaqMan-based qPCR master mix
- qRT-PCR instrument

Protocol:

- RNA Extraction: Extract total RNA, including the small RNA fraction, from Enoxacin-treated and control cells using a suitable commercial kit. Assess RNA quality and quantity.
- Stem-Loop Reverse Transcription (RT):
 - For each sample, prepare a reverse transcription reaction mix containing:
 - Total RNA (10-100 ng)
 - miRNA-specific stem-loop RT primer
 - dNTPs
 - Reverse transcriptase buffer
 - RNase inhibitor
 - Reverse transcriptase
 - Incubate the reaction according to the reverse transcriptase manufacturer's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
- Quantitative Real-Time PCR (qPCR):
 - Prepare a qPCR reaction mix for each sample and miRNA target containing:
 - cDNA from the RT reaction

- miRNA-specific forward primer
- Universal reverse primer
- qPCR master mix (SYBR Green or TaqMan)
- Perform qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each sample.
 - Normalize the Ct values of the target miRNA to a suitable endogenous control (e.g., U6 snRNA).
 - Calculate the relative expression of the target miRNA using the $\Delta\Delta C_t$ method.

In Vitro miRNA Processing Assay

This protocol describes an in vitro assay to directly assess the effect of Enoxacin on the processing of a pre-miRNA by the Dicer-TRBP complex.

Materials:

- Recombinant human Dicer protein
- Recombinant human TRBP protein
- Radiolabeled or fluorescently labeled pre-miRNA substrate (e.g., 32P-labeled pre-let-7)
- **Enoxacin hydrate**
- Processing buffer (e.g., 20 mM Tris-HCl pH 8.0, 15 mM NaCl, 2.5 mM MgCl₂)
- RNase inhibitor
- Denaturing polyacrylamide gel (e.g., 15%)

- Urea
- TBE buffer

Protocol:

- Reaction Setup:
 - On ice, prepare reaction tubes containing the processing buffer.
 - Add recombinant Dicer and TRBP to the tubes.
 - Add **Enoxacin hydrate** (or vehicle control) to the desired final concentration.
 - Add the labeled pre-miRNA substrate to initiate the reaction.
- Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a formamide-containing loading buffer.
- Gel Electrophoresis:
 - Denature the samples by heating at 95°C for 5 minutes.
 - Separate the reaction products on a denaturing polyacrylamide gel.
- Visualization and Quantification:
 - Visualize the labeled RNA fragments using autoradiography or fluorescence imaging.
 - Quantify the amount of processed (mature miRNA) and unprocessed (pre-miRNA) substrate to determine the percentage of processing. An increase in the processed product in the presence of Enoxacin indicates enhanced processing activity.[2]

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